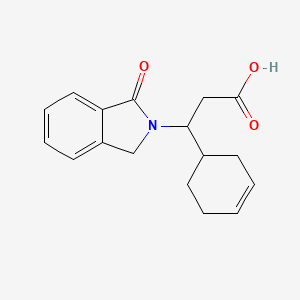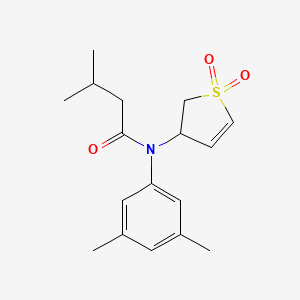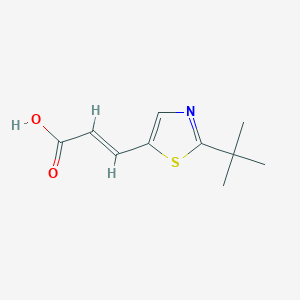
3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CHIPA) is a novel compound that has generated considerable interest due to its potential applications in scientific research. CHIPA is a synthetic molecule with a unique structure that has been the subject of a number of studies in recent years.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Methods : A key synthesis of similar compounds involves the fusion of cyclohexanecarboxylic acid with amino acids, as seen in the synthesis of 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid (Csende, Jekő, & Porkoláb, 2011).
- Chemical Reactions : Isoindolone derivatives, which are structurally related, exhibit a range of biological activities, including anti-inflammatory and sedative properties. These reactions demonstrate the diverse potential applications of compounds within this chemical class (Csende, Jekő, & Porkoláb, 2011).
Potential Therapeutic Applications
- Pharmaceutical Research : Isoindolone derivatives, akin to the compound of interest, show a variety of biological activities. This suggests potential for exploration in pharmaceutical applications, such as nootropic, anxiolytic, and sedative drugs (Csende, Jekő, & Porkoláb, 2011).
Material Science Applications
- Functionalized Compounds : Related research indicates the functionalization of similar compounds for use in various material science applications. For example, the reaction of cyclohexenyl aniline with phthalic anhydride to form isoindole-1,3-diones, which could be of interest in developing new materials or chemical intermediates (Khusnitdinov, Sultanov, & Gataullin, 2019).
Propiedades
IUPAC Name |
3-cyclohex-3-en-1-yl-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-16(20)10-15(12-6-2-1-3-7-12)18-11-13-8-4-5-9-14(13)17(18)21/h1-2,4-5,8-9,12,15H,3,6-7,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKMTKZOZFMIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)
![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)
![[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid](/img/structure/B2553565.png)


![Methyl 2-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2553568.png)


![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2553571.png)


